molecular formula C9H12O B152792 Propoxybenzene CAS No. 622-85-5

Propoxybenzene

Cat. No.: B152792
CAS No.: 622-85-5
M. Wt: 136.19 g/mol
InChI Key: DSNYFFJTZPIKFZ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ethers and Benzene Derivatives

Propoxybenzene is classified as an aromatic ether due to the presence of an ether functional group where one of the groups linked to the oxygen atom is an aromatic ring (specifically, a phenyl group), and the other is an alkyl group (a propyl group) ontosight.aiontosight.aicymitquimica.com. As a benzene derivative, its core structure is a benzene ring, which imparts specific electronic and structural characteristics typical of aromatic compounds. The attachment of the propoxy substituent modifies these properties, influencing its reactivity and physical characteristics. The systematic study of such compounds emerged from the broader field of aromatic chemistry .

Significance of this compound and its Analogs in Chemical and Biological Sciences

The significance of this compound and its analogs in chemical and biological sciences stems from their utility as synthetic intermediates and their potential for diverse biological activities. In chemical synthesis, this compound derivatives serve as versatile building blocks for constructing more complex molecular architectures cymitquimica.comgoogle.comontosight.ai. The presence of the ether linkage and potentially other functional groups in its derivatives allows for various chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions . The Williamson ether synthesis is a common and efficient method for preparing this compound and related compounds prepchem.com.

In biological sciences, research explores the potential pharmacological properties and biological activities of this compound analogs. Studies indicate that derivatives may possess antioxidant, anti-inflammatory, and antimicrobial properties, similar to other phenolic ethers ontosight.ai. Furthermore, this compound derivatives are being investigated in drug development and as pharmacological tools cymitquimica.comontosight.ai. For instance, research has explored the use of 1-allyloxy-4-propoxybenzene as a potential acaricide against Varroa destructor mites, a significant pest in apiculture researchgate.netsfu.caoup.comgoogle.comresearchgate.netresearchgate.net. Sulfonamide derivatives incorporating a this compound moiety have shown promising antibacterial and anticancer activities in research studies .

Overview of Research Trajectories

Research involving this compound and its derivatives follows several trajectories. A key area involves the development and refinement of synthesis methods to efficiently produce this compound and its functionalized analogs prepchem.com. Another significant trajectory focuses on exploring the chemical reactivity of these compounds and their utility in various synthetic routes to access diverse chemical structures . Furthermore, substantial research is dedicated to investigating the biological activities of this compound derivatives, including their potential as therapeutic agents or agrochemicals ontosight.aiontosight.airesearchgate.netoup.com. This includes studies aimed at understanding the mechanisms of action and interactions with biological targets google.comnih.gov. Computational studies are also employed to complement experimental findings and gain deeper insights into molecular properties and interactions researchgate.netnih.govscispace.com. The development of this compound derivatives as intermediates for antibacterial compounds represents a specific research focus within medicinal chemistry google.com.

Table 1: Selected Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂O nih.govguidechem.com
Molecular Weight136.19 g/mol nih.govguidechem.com
Boiling Point79 °C @ 15 Torr; 196-198 °C; 189.9±0.0 °C at 760 mmHg guidechem.comcas.orgchemsrc.com
Melting Point-27 °C; -50 °C; -28°C(lit.) guidechem.comcas.orgchemsrc.com
Density0.9474 g/cm³; 0.9±0.1 g/cm³ cas.orgchemsrc.com
XLogP33.2 nih.gov

Properties

IUPAC Name

propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYFFJTZPIKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060760
Record name Benzene, propoxy-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-85-5
Record name Propoxybenzene
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Record name Propoxybenzene
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Record name Benzene, propoxy-
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Record name Benzene, propoxy-
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Record name Phenyl propyl ether
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Record name Propoxybenzene
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Synthetic Methodologies and Reaction Pathways of Propoxybenzene and Its Derivatives

Established Synthesis Routes for Propoxybenzene

The primary method for synthesizing this compound involves the reaction of phenol with a propylating agent.

Alkylation of Phenol with Propyl Halides

A common and effective route for the synthesis of this compound is the Williamson ether synthesis, which involves the alkylation of phenol with propyl halides. This reaction typically proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking a primary alkyl halide.

To prepare this compound using this method, metallic sodium can be dissolved in absolute ethanol, followed by the addition of phenol dissolved in ethanol. prepchem.com Subsequently, a propyl halide, such as propyl iodide or propyl bromide, is added to the mixture. prepchem.com The reaction mixture is then heated under reflux with stirring and exclusion of moisture for several hours. prepchem.com After the reaction, the alcohol solvent is distilled off, and the residue is worked up by extraction and washing. prepchem.com Unchanged phenol can be recovered from the aqueous alkaline solution by acidification and extraction. prepchem.com This method can yield this compound with a reported yield of 80%. prepchem.com

Reaction Scheme:

Phenol + Na (in ethanol) → Sodium phenoxide Sodium phenoxide + Propyl Halide (e.g., Propyl Iodide or Propyl Bromide) → this compound + NaX (where X is the halide)

Other Propoxylation Agents in Synthesis

While alkyl halides are commonly used, other propoxylation agents can also be employed in the synthesis of this compound. The reaction of appropriately substituted benzene derivatives with propyl halides or other propoxylation agents can lead to the formation of this compound and its derivatives. ontosight.ai For instance, photocatalytic alkoxylation of benzene with alcohols, including propanol, can yield alkoxybenzenes such as this compound, albeit sometimes with lower yields compared to other methods. ewha.ac.krresearchgate.net

Synthesis of Substituted this compound Derivatives

Substituted this compound derivatives, featuring additional functional groups on the benzene ring, can be synthesized through various strategies, including modifications of established ether synthesis methods and multi-step reaction sequences.

Alkylation of Alkoxybenzenes

Alkylation reactions can be applied to alkoxybenzenes to introduce additional alkyl groups onto the aromatic ring, leading to substituted this compound derivatives. While the provided search results primarily discuss the alkylation of phenol researchgate.netwhiterose.ac.uk and the synthesis of dialkoxybenzene compounds researchgate.net, the principle of electrophilic aromatic substitution, where the alkoxy group activates the ring, is relevant. Alkylation of an existing alkoxybenzene with a propyl group or the propoxylation of an alkyl-substituted phenol could potentially yield substituted this compound derivatives.

Claisen Rearrangement in Derivative Synthesis

The Claisen rearrangement is a sigmatropic rearrangement reaction that can be utilized in the synthesis of certain substituted this compound derivatives, particularly those with an allyl group on the oxygen. While the search results specifically mention the Claisen rearrangement of allyloxybenzenes to yield allylphenols researchgate.net, a related approach could involve the synthesis of a propenyloxybenzene derivative which could then undergo a Claisen-type rearrangement. This reaction typically involves heating the aryl allyl ether, leading to the migration of the allyl group to the ortho or para position of the aromatic ring.

Multi-Step Reaction Sequences for Complex Structures

The synthesis of complex substituted this compound derivatives often necessitates multi-step reaction sequences. These sequences can involve a combination of reactions such as alkylation, halogenation, nitration, and functional group interconversions to assemble the desired molecular architecture.

Synthesis of Specific Isomers (e.g., 1,2-di-n-Propoxybenzene)

The synthesis of isomers such as 1,2-di-n-Propoxybenzene involves introducing two propoxy groups onto a benzene ring. While specific detailed procedures for 1,2-di-n-Propoxybenzene were not extensively detailed in the search results, the general approach for synthesizing dialkoxybenzenes often involves the reaction of a dihydroxylated benzene precursor (like catechol for 1,2-dithis compound) with a propyl halide under basic conditions, analogous to the Williamson ether synthesis. 1,2-Dithis compound has been identified with CID 221509. nih.gov

Synthesis of Carvacrol Derivatives (e.g., 4-isopropyl-1-methyl-2-propoxybenzene)

The synthesis of carvacrol derivatives like 4-isopropyl-1-methyl-2-propoxybenzene typically involves the O-alkylation of carvacrol (5-isopropyl-2-methylphenol). A common method utilizes cesium carbonate as a base in acetonitrile, reacting carvacrol with 1-bromopropane. This reaction is generally conducted by heating the mixture. For instance, a reported procedure involves reacting 5-isopropyl-2-methylphenol with 1-bromopropane in the presence of cesium carbonate in acetonitrile at 65 °C for 24 hours, yielding 4-isopropyl-1-methyl-2-propoxybenzene as an orange oil with a reported yield of 54%. rsc.orgmdpi.comsciforum.netresearchgate.net

Here is a representative synthesis data point for 4-isopropyl-1-methyl-2-propoxybenzene:

Starting MaterialAlkyl HalideBaseSolventTemperature (°C)Time (h)ProductYield (%)
5-isopropyl-2-methylphenol1-bromopropaneCesium carbonateAcetonitrile65244-isopropyl-1-methyl-2-propoxybenzene54

Reaction Kinetics and Mechanisms in this compound Synthesis

The Williamson ether synthesis is a prominent method for preparing this compound derivatives. prepchem.combrainly.com This reaction typically proceeds via an SN2 mechanism. brainly.com In the case of synthesizing this compound or substituted propoxybenzenes from phenols and propyl halides, the mechanism involves the deprotonation of the phenol by a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking the primary carbon atom of the propyl halide. brainly.com The bromide ion is displaced, resulting in the formation of the ether linkage. The use of a primary alkyl halide like propyl bromide is crucial to favor the SN2 pathway and minimize undesirable elimination side reactions. brainly.com

For 1-(bromomethyl)-4-propoxybenzene, which can be synthesized by bromination of 4-propoxybenzene, the mechanism involves radical bromination at the benzylic position. This method requires careful control to prevent polybromination.

Catalytic Approaches in this compound and Derivative Synthesis

Catalytic methods can be employed to enhance the efficiency and selectivity of this compound synthesis and the synthesis of its derivatives. While general catalytic approaches for this compound synthesis were not extensively detailed, related ether synthesis reactions and modifications on substituted propoxybenzenes highlight the use of catalysts. For instance, in the synthesis of 1-fluoro-4-propoxybenzene via nucleophilic aromatic substitution, potassium carbonate is used as a base to generate the propoxide ion, facilitating the reaction with 1-fluoro-4-nitrobenzene in a polar aprotic solvent like DMF. Halogen exchange reactions for similar fluorinated compounds can utilize phase transfer catalysts to improve the solubility of fluoride ions.

Catalysts have also been explored in the synthesis of other related compounds, such as the use of palladium catalysts in various organic transformations including ether synthesis lookchem.com and supported gold catalysts in coupling reactions researchgate.net. While these examples are not directly focused on this compound itself, they illustrate the broader application of catalysts in ether formation and functionalization of aromatic rings.

Optimization of Synthetic Conditions for Yield and Purity

Optimizing synthetic conditions is crucial to maximize the yield and purity of this compound and its derivatives. Factors such as the choice of base, solvent, temperature, reaction time, and reactant ratios significantly influence the outcome of the synthesis.

In the Williamson ether synthesis of this compound from phenol and propyl iodide or bromide, dissolving metallic sodium in ethanol to generate the phenoxide followed by heating under reflux with the propyl halide has been reported to yield this compound with an 80% yield. prepchem.com The distillation of alcohol and subsequent extraction and fractionation are part of the workup to isolate and purify the product. prepchem.com

For the synthesis of 4-isopropyl-1-methyl-2-propoxybenzene, the reaction conditions using cesium carbonate in acetonitrile at 65 °C for 24 hours resulted in a 54% yield. mdpi.comsciforum.netresearchgate.net Optimization studies could potentially explore different bases, solvents, temperatures, and reaction times to improve this yield.

General optimization strategies in organic synthesis, which would be applicable to this compound chemistry, include varying temperature to affect reaction rate and selectivity, adjusting solvent to influence solubility and stabilize transition states, and optimizing reactant stoichiometry to maximize conversion of the limiting reagent and minimize by-product formation. lboro.ac.uk Techniques like monitoring reaction progress (e.g., by TLC mdpi.comsciforum.netresearchgate.net) and employing appropriate purification methods (e.g., distillation prepchem.com, column chromatography rsc.org) are essential for obtaining high purity products.

Reactivity and Chemical Transformations of Propoxybenzene

General Reactivity of the Benzene Ring in Propoxybenzene

The benzene ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The propoxy group, being an alkoxy group, is an activating and ortho, para-directing substituent due to its electron-donating resonance effect. This increases the electron density of the benzene ring, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings, where an electrophile substitutes a hydrogen atom on the ring. The mechanism typically involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion msu.edulibretexts.org. The propoxy group activates the benzene ring towards EAS, leading to faster reaction rates compared to unsubstituted benzene msu.edu.

Specific examples of EAS reactions on this compound derivatives illustrate this reactivity. For instance, nitration of 1-fluoro-4-propoxybenzene with HNO₃/H₂SO₄ at 50°C yields 3-nitro-1-fluoro-4-propoxybenzene as the major product, with the propoxy group directing nitration to the para position relative to itself . Sulfonation of 1-fluoro-4-propoxybenzene using fuming H₂SO₄ at 100°C results in the formation of a sulfonic acid derivative . The orientation of substitution in disubstituted benzene rings is influenced by the directing effects of both substituents msu.edu.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Propoxybenzenes

Nucleophilic aromatic substitution (SNAr) is less common for simple benzene rings but can occur when the ring is substituted with electron-withdrawing groups, typically ortho or para to a good leaving group pressbooks.pubwikipedia.orgbyjus.commasterorganicchemistry.com. These electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex pressbooks.pubmasterorganicchemistry.com.

While this compound itself is not typically reactive towards SNAr due to the activating nature of the propoxy group, substituted propoxybenzenes bearing electron-withdrawing substituents can undergo this type of reaction. For example, in 1-fluoro-4-propoxybenzene, the fluorine atom acts as a weakly deactivating meta-director via its inductive effect, while the propoxy group is an activating ortho, para-director . Nucleophilic displacement of fluorine by piperazine in 1-fluoro-4-propoxybenzene has been reported, resulting in the formation of 1-(4-propoxybenzene)-piperazine . This reaction, occurring in toluene at 85°C, demonstrates SNAr on a substituted this compound, where the electron-withdrawing fluorine facilitates the nucleophilic attack .

Reactions Involving the Ether Linkage

The ether linkage in this compound can undergo cleavage reactions under certain conditions.

Cleavage Reactions of the Propoxy Group

Cleavage of the alkyl-aryl ether linkage in this compound can lead to the formation of a phenol and an alkyl halide or alcohol. This reaction is typically carried out using strong acids or Lewis acids. For instance, the propoxy group in 1-fluoro-4-propoxybenzene can be cleaved using hydroiodic acid (HI) at reflux, producing 4-fluorophenol and 1-iodopropane . Prolonged exposure to Lewis acids like AlCl₃ can also lead to propoxy group cleavage . The reactivity of alkyl aryl ethers towards SN2 type cleavage reactions is generally lower for larger alkyl groups koreascience.kr.

Functional Group Interconversions on this compound Derivatives

This compound derivatives can undergo various functional group interconversions, allowing for the modification of substituents on the aromatic ring or the propoxy group fiveable.mescribd.comsolubilityofthings.com. These transformations are fundamental in organic synthesis for creating more complex molecules.

Reactions of Amino Groups in Aminothis compound

Aminothis compound contains both an amino group and a propoxy group attached to a benzene ring ontosight.ai. The amino group is a highly reactive functional group that can participate in a variety of reactions, including acylation, alkylation, and reactions with carbonyl compounds libretexts.orgsavemyexams.comthermofisher.com.

Reactions involving the amino group in aminothis compound derivatives are crucial for synthesizing various compounds. For example, deprotection of protected amino groups in the synthesis of aminothis compound derivatives can be carried out through specific reaction steps google.comrsc.org. Amino groups are susceptible to reactions with various reagents, and their reactivity is dependent on factors such as pH and the presence of neighboring functional groups libretexts.orgnih.gov. The conversion of amines to amides is a significant functional group interconversion in synthetic organic chemistry, often achieved using acid derivatives solubilityofthings.com.

Modifications of Halogenated Propoxybenzenes

Halogenated propoxybenzenes, where one or more hydrogen atoms on the benzene ring are replaced by halogen atoms (such as chlorine, bromine, or iodine), exhibit modified reactivity compared to this compound itself. The nature and position of the halogen substituent(s) influence the electron density of the aromatic ring and thus affect its reactivity towards various reagents.

Modifications of halogenated propoxybenzenes can involve reactions at the halogen atom, the propoxy group, or the activated/deactivated positions on the aromatic ring. For instance, halogen atoms on the aromatic ring can participate in coupling reactions, such as palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis to form new carbon-carbon bonds.

Specific examples of halogenated propoxybenzenes include 1-bromo-4-propoxybenzene, 1-chloro-4-propoxybenzene, and 1-iodo-4-propoxybenzene. fishersci.cafishersci.canih.govuni.luuni.lu These compounds can serve as intermediates in the synthesis of more complex molecules. For example, 1-(bromomethyl)-4-propoxybenzene, a related compound with a bromine on a methyl group attached to the ring, undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles like hydroxide, cyanide, or amines. The ether linkage in such compounds can also be oxidized, and the halogen atom can be reduced.

The synthesis of halogenated this compound derivatives, such as 2,3-dihalogeno-6-nitrothis compound, has been reported, highlighting their utility as intermediates in the preparation of other functionalized aromatic compounds. epo.org

Spectroscopic Characterization and Advanced Analytical Techniques for Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules like propoxybenzene by examining the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). chemicalbook.comscispace.compearson.comnih.govsmithers.com

¹H NMR Data Analysis

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on the splitting patterns of their signals. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons and the aliphatic protons of the propoxy group.

Analysis of the ¹H NMR spectrum of n-propoxybenzene typically shows signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the five protons on the benzene ring. caltech.edu The propoxy group's methylene protons adjacent to the oxygen atom appear as a triplet due to coupling with the adjacent methylene group. caltech.edu The methylene protons further down the chain appear as a sextet or multiplet, and the terminal methyl protons appear as a triplet. caltech.edu

An example of ¹H NMR data for n-propoxybenzene (400 MHz, Chloroform-d) includes signals at δ 7.45 – 7.18 (m, 2H), 7.05 – 6.82 (m, 3H), and 3.97 (t, J = 6.6 Hz). caltech.edu

Chemical Shift (δ, ppm) Multiplicity Integration (Number of Protons) Assignment
7.45 – 7.18 m 2H Aromatic Protons
7.05 – 6.82 m 3H Aromatic Protons
3.97 t - O-CH₂ Protons
1.87 – 1.70 m - CH₂CH₂O Protons
1.03 t - CH₃ Protons

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically distinct carbon atoms. For this compound, signals are expected for the six aromatic carbons and the three aliphatic carbons of the propoxy group.

Typical ¹³C NMR data for n-propoxybenzene (101 MHz, Chloroform-d) includes signals at δ 37.90 and 28.48, corresponding to the aliphatic carbons. caltech.edu Additional signals in the aromatic region would be expected but were not fully detailed in the provided snippets for n-propoxybenzene itself. However, data for related compounds like 1,4-DI-N-PROPOXYBENZENE show aromatic carbon signals. chemicalbook.com

Chemical Shift (δ, ppm) Assignment
158.8 Aromatic C-O
129.5 Aromatic C
120.5 Aromatic C
114.5 Aromatic C
69.5 O-CH₂ Carbon
22.0 CH₂CH₂O Carbon
10.5 CH₃ Carbon

Other NMR Techniques (e.g., ¹⁹F NMR)

While ¹H and ¹³C NMR are standard for characterizing this compound, other NMR techniques like ¹⁹F NMR can be relevant for analyzing fluorinated derivatives, such as 1-fluoro-4-propoxybenzene. cas.cn ¹⁹F NMR is used to identify and characterize fluorine atoms within a molecule, providing information on their chemical environment and coupling to nearby nuclei. For 1-(difluoromethyl)-4-propoxybenzene, a ¹⁹F NMR signal was observed at δ -109.37 ppm (d, J = 56.1 Hz, 2F). cas.cn This demonstrates the utility of ¹⁹F NMR in confirming the presence and environment of fluorine atoms in substituted this compound compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. cas.cn Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for volatile organic compounds like this compound.

The mass spectrum of this compound (C₉H₁₂O) is expected to show a molecular ion peak [M]⁺ at m/z 136, corresponding to its molecular weight. nih.govnist.gov Fragmentation occurs when the molecular ion breaks into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For alkyl phenyl ethers, common fragmentation pathways involve cleavage of the C-O bond and fragmentation within the alkyl chain. For 1,2-Dichloro-3-propoxybenzene, EI-MS showed a molecular ion peak at m/z 204 [M]⁺ as the base peak, along with fragments at m/z 169 [M-Cl]⁺ and m/z 141 [M-CH₂CH₂CH₃]⁺. vulcanchem.com While this is a substituted this compound, it illustrates typical fragmentation involving the loss of the alkyl chain.

For propylbenzene, a related compound, the mass spectrum shows a molecular ion peak at m/z 120 [M]⁺. docbrown.info Characteristic fragmentation peaks for propylbenzene include m/z 105 ([C₈H₉]⁺), m/z 91 ([C₇H₇]⁺, tropylium ion), m/z 78 ([C₆H₆]⁺), and m/z 77 ([C₆H₅]⁺). docbrown.infovaia.com While the fragmentation of this compound will differ due to the presence of the oxygen atom, similar principles of cleavage at weakened bonds apply. The NIST WebBook provides mass spectral data for this compound, showing the electron ionization mass spectrum. nist.gov

m/z Value Relative Intensity Proposed Fragment Ion
136 - [C₉H₁₂O]⁺ (Molecular Ion)
94 - [C₆H₅OH]⁺ or [C₆H₅O]⁺
77 - [C₆H₅]⁺
65 - -
51 - [C₄H₃]⁺
39 - [C₃H₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, characteristic absorption bands in the IR spectrum are expected for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), aliphatic C-H stretching vibrations (around 2850-3000 cm⁻¹), C-O stretching vibrations, and aromatic ring vibrations (around 1500-1600 cm⁻¹). pearson.comdocbrown.infonist.gov The C-O stretching vibrations in ethers typically appear in the region of 1000-1300 cm⁻¹. pearson.com The C(sp²)-O bond stretching in aromatic ethers generally appears at a higher wavenumber than the C(sp³)-O bond stretching in the alkyl chain. pearson.com

The Raman spectrum of this compound provides additional information about the molecular vibrations. Raman active modes are often associated with symmetric vibrations and functional groups with significant changes in polarizability during vibration. renishaw.com Raman spectroscopy can be used for both qualitative and quantitative analysis. horiba.com While specific Raman data for this compound was not extensively detailed in the search results, the technique is applicable for its characterization. scispace.com

The NIST WebBook provides access to the IR spectrum of this compound. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). cas.cn This technique is widely used for analyzing volatile and semi-volatile organic compounds, making it suitable for assessing the purity of this compound and quantifying its components. smithers.comomicsonline.orgmeasurlabs.com

In GC-MS, the sample is first injected into a GC column, where the different components of the mixture are separated based on their boiling points and interactions with the stationary phase. smithers.commeasurlabs.com The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. smithers.comomicsonline.orgchemguide.co.uk The retention time in the GC and the characteristic mass spectrum obtained from the MS provide a powerful means of identifying and quantifying individual compounds in a complex mixture. smithers.commeasurlabs.com

GC-MS is particularly valuable for detecting and quantifying impurities in a sample of this compound, even at trace levels. smithers.comomicsonline.org This is crucial for quality control and ensuring the purity of the synthesized or commercially obtained compound. omicsonline.orgchem960.com The technique can also be used for quantitative analysis by comparing the peak areas of the components in the chromatogram to calibration standards. smithers.comhoriba.com The NIST WebBook indicates that gas chromatography data is available for this compound. nist.govnist.gov

GC-MS analysis involves identifying the molecular ion and fragmentation pattern of each eluting component, which is then compared to spectral libraries for identification. omicsonline.org This allows for the confirmation of this compound's presence and the identification of any impurities.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of organic reactions, including those involving this compound. umass.eduwsu.eduwisc.eduwikipedia.org It allows chemists to quickly assess the consumption of starting materials and the formation of products throughout a reaction. umass.eduwsu.eduwisc.eduwikipedia.orgchemistryhall.com

The principle of TLC relies on the differential partitioning of compounds between a stationary phase and a mobile phase. umass.eduwisc.eduwikipedia.orgwvu.eduyork.ac.uk In typical normal-phase TLC, the stationary phase is a polar adsorbent, most commonly silica gel, coated onto a plate (glass, plastic, or aluminum foil). umass.eduwisc.eduwikipedia.orgchemistryhall.comwvu.eduyork.ac.uk The mobile phase is an organic solvent or mixture of solvents that moves up the plate by capillary action. umass.eduwisc.eduwikipedia.orgchemistryhall.comwvu.edu Compounds in the reaction mixture are spotted onto the plate near the bottom. As the mobile phase ascends, compounds that are more soluble in the mobile phase and have weaker interactions with the stationary phase will travel further up the plate, resulting in separation. umass.eduwisc.eduwikipedia.orgwvu.edu

For monitoring reactions involving this compound, which is an aromatic ether, silica gel plates are commonly used as the stationary phase. umass.eduwisc.educhemistryhall.comwvu.eduyork.ac.uk Aromatic hydrocarbons and ethers are generally less polar than functional groups like alcohols, amines, and carboxylic acids. umass.eduwisc.eduwvu.edu Therefore, in normal-phase silica gel TLC, this compound would typically exhibit a relatively high R_f value compared to more polar reactants or byproducts that might be present.

The mobile phase is chosen based on the polarity of the compounds being separated to achieve optimal resolution. chemistryhall.comwvu.educhromatographyonline.com A common starting point for neutral organic molecules like ethers is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). wsu.educhemistryhall.comrsc.org The ratio of these solvents is adjusted to ensure that the starting material and product spots are well-separated, ideally with R_f values between 0.2 and 0.8. chemistryhall.comictsl.net

To monitor a reaction using TLC, small aliquots of the reaction mixture are taken at different time points, diluted if necessary, and spotted on a TLC plate alongside the starting material. wsu.eduwikipedia.orgchemistryhall.comrsc.org A "co-spot," where the starting material and reaction mixture are spotted on top of each other, can also be included to help confirm the identity of spots and assess if a new product spot is distinct from the starting material spot. wikipedia.orgrochester.edu After developing the plate in the chosen mobile phase, the spots are visualized. umass.eduwsu.eduwisc.eduwikipedia.org For many organic compounds, including this compound, visualization is often done by using a UV lamp if the compounds absorb UV light (due to the aromatic ring). umass.eduwsu.eduwisc.eduwikipedia.orgyork.ac.uk Other visualization methods include staining with reagents like iodine vapor or p-anisaldehyde stain. umass.eduwsu.eduictsl.netrockefeller.eduwvu.edu

By observing the TLC plate over time, the disappearance of the starting material spot and the appearance and growth of a new spot (or spots) corresponding to the product(s) can be tracked. wsu.eduwisc.eduwikipedia.orgchemistryhall.com This provides a quick qualitative assessment of how far the reaction has progressed. wikipedia.org

The retention factor (R_f) is a quantitative measure used in TLC, defined as the ratio of the distance traveled by the center of a spot to the distance traveled by the solvent front, both measured from the origin. khanacademy.orgresearchgate.netlibretexts.org

khanacademy.orglibretexts.org

R_f values are characteristic of a compound in a specific stationary phase and mobile phase system under defined conditions. ictsl.netresearchgate.netlibretexts.org Comparing the R_f value of a reaction product spot to that of an authentic sample can help confirm the product's identity. wsu.eduwikipedia.org

While direct detailed research findings specifically on TLC monitoring of this compound synthesis reactions were not extensively found in the search results, the general principles of TLC for monitoring ether formation and reactions of aromatic ethers are well-established and applicable. For instance, TLC with hexane/ethyl acetate mobile phases has been used to monitor Williamson ether synthesis reactions involving phenols and alcohols, which are analogous to the formation of this compound from phenol and a propyl halide or tosylate. acs.orgresearchgate.net

As an illustrative example of how TLC data might appear when monitoring a reaction forming this compound (e.g., Williamson ether synthesis from phenol and propyl bromide), a hypothetical data table is presented below. This table demonstrates how R_f values change over time as the reaction progresses.

Time PointSample SpottedDistance Spot Traveled (cm)Distance Solvent Front Traveled (cm)R_f ValueObservation
0 minStarting Material2.05.00.40Phenol spot visible
0 minReaction Mixture2.05.00.40Phenol spot visible
30 minReaction Mixture1.0, 3.55.00.20, 0.70Phenol (SM) and this compound (Product) spots visible
60 minReaction Mixture1.2, 3.65.00.24, 0.72Smaller Phenol (SM) spot, Larger this compound (Product) spot
120 minReaction Mixture3.75.00.74Primarily this compound (Product) spot visible, trace SM

Note: These R_f values are hypothetical and would vary depending on the specific stationary phase, mobile phase composition, and other experimental conditions.

This hypothetical data illustrates the core principle of TLC monitoring: the starting material spot diminishes over time while the product spot intensifies. wsu.eduwisc.eduwikipedia.orgchemistryhall.com The difference in R_f values between the starting material (phenol) and the product (this compound) allows for their separation and distinct visualization on the TLC plate. Phenol, being more polar due to the hydroxyl group, would typically have a lower R_f than the less polar ether, this compound, when using a normal-phase silica gel plate and a non-polar/moderately polar solvent system like hexane/ethyl acetate. umass.eduwisc.eduwvu.edu

TLC is a valuable tool for quickly determining if a reaction is proceeding, assessing its relative completion, and optimizing reaction conditions by allowing rapid screening of different parameters like solvent systems or reaction times. wikipedia.orgacs.org While primarily qualitative, quantitative analysis using techniques like densitometry or image analysis of TLC plates is also possible. rsc.orgictsl.net

Environmental Fate and Biotransformation of Propoxybenzene

Biodegradation Studies in Soil and Aquatic Environments

The biodegradation of organic compounds in soil and aquatic environments is a primary mechanism for their removal. Studies on the biodegradation of propoxybenzene and related dialkoxybenzenes, such as 1-allyloxy-4-propoxybenzene, have provided insights into the microbial pathways involved.

Microbial Degradation Pathways (e.g., Pseudomonas putida)

Certain microorganisms, particularly strains of Pseudomonas putida, have demonstrated the ability to metabolize dialkoxybenzenes. Research indicates that the biodegradation of compounds like 1-allyloxy-4-propoxybenzene by Pseudomonas putida can lead to the formation of monoalkoxy phenols and subsequently dihydroquinone. nih.gov This process often requires the induction of specific catabolic pathways within the bacteria. nih.gov

Role of Enzymes in Dealkylation (e.g., Cytochrome P450cam)

Enzymes play a critical role in the microbial degradation of aromatic ethers like this compound derivatives. In vitro tests have shown that cytochrome P450cam (CYP101A1), a camphor hydroxylase found in Pseudomonas putida, can catalyze the dealkylation of these compounds. nih.govresearchgate.net This enzymatic activity is a key step in breaking down the ether linkage, leading to the formation of phenolic metabolites.

Mammalian Metabolism and Metabolic Pathways

The metabolism of this compound in mammalian systems involves enzymatic transformations aimed at facilitating excretion. Studies, often utilizing liver microsomes, have investigated the metabolic pathways and the factors influencing them.

Effects of Oxygen Concentration on Metabolic Pathways

The concentration of oxygen can influence the metabolic pathways of anisole homologues, including those structurally related to this compound, catalyzed by liver microsomes. Studies using rat liver microsomes have shown that the rates of different metabolic reactions, such as O-dealkylation and aromatic hydroxylation, can be dependent on oxygen concentration. For instance, the rates of metabolic reactions for isothis compound were still increasing at atmospheric oxygen levels (223 µM O2) in some studies. nih.gov The ratio of different metabolic outcomes, such as aromatic p-hydroxylation to O-dealkylation, can also be affected by varying oxygen concentrations. nih.gov

O-Dealkylation and Aromatic Hydroxylation

Key metabolic pathways for aromatic ethers in mammals include O-dealkylation and aromatic hydroxylation. O-dealkylation involves the cleavage of the ether bond, resulting in the release of the alkyl chain (in this case, a propyl group) and the formation of a phenol. Aromatic hydroxylation involves the addition of a hydroxyl group to the aromatic ring. Both of these reactions are typically catalyzed by cytochrome P450 enzymes in the liver.

Multi-pathway Metabolic Models

While specific detailed multi-pathway metabolic models for this compound were not extensively found in the search results, the metabolism of related compounds suggests that multiple enzymatic pathways can operate concurrently, leading to a variety of metabolites. The balance and rates of these pathways can be influenced by factors such as enzyme induction, inhibition, and substrate concentration, in addition to oxygen levels as mentioned previously.

Metabolites and Related Compounds Identified in Search Results:

Based on the search results, the following compounds were mentioned in the context of biodegradation and metabolism of this compound or related compounds:

Compound NamePubChem CID
This compound12155 nih.gov
4-Propoxyphenol29352 fishersci.atnih.govuni.lu
Phenol996 nih.gov
Hydroquinone785 wikipedia.orgfishersci.campg.denih.gov
Catechol289 fishersci.cabadd-cao.netnih.gov
1,2,4-Trihydroxybenzene10787 fishersci.cafishersci.co.uknih.govuni.lu
Propyl alcohol1031 fishersci.secharchem.orgthegoodscentscompany.comflybase.org
Propyl acetate7997 atamanchemicals.comfishersci.fiatamankimya.comnih.gov

Data Table: Effects of Oxygen Concentration on Metabolism of Anisole Homologues by Rat Liver Microsomes

Based on the information in snippet nih.gov, a table summarizing the effects of oxygen concentration on the metabolic rates of anisole homologues (including isothis compound, a related compound) can be presented. Note that specific numerical rate data for this compound itself were not provided in this snippet, but the trends for isothis compound offer relevant insights into the behavior of similar aromatic ethers.

CompoundMetabolic ReactionTrend with Increasing Oxygen Concentration (up to 223 µM O2)Plateau Oxygen Concentration (µM O2)
Anisoleo-hydroxylationReached a plateau~35
AnisoleO-demethylationStill increasingNot reached
Anisolearomatic p-hydroxylationStill increasingNot reached
PhenetoleAll three reactionsReached plateau levels~80
Isothis compoundAll three reactionsStill increasingNot reached

Note: This table is based on data presented for anisole homologues, including isothis compound, which is structurally related to this compound. Specific data for this compound were not available in the provided snippets.

Data Table: Biodegradation Products of 1-Allyloxy-4-propoxybenzene by Pseudomonas putida ATCC 17453

Based on the information in snippet nih.gov, a table illustrating the products formed during the biodegradation of 1-allyloxy-4-propoxybenzene by Pseudomonas putida ATCC 17453 can be constructed.

Time (Days)Observed Metabolites
5Both possible monoalkoxy phenols
8Dihydroquinone (Hydroquinone)

Note: This table is based on the biodegradation of 1-allyloxy-4-propoxybenzene, a related compound, by Pseudomonas putida.

This compound, a chemical compound with the molecular formula C9H12O, is also known by synonyms such as phenyl propyl ether and Benzene, propoxy-. nih.gov It is commonly used as a solvent in industrial applications and as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. medkoo.com

7.3. Environmental Persistence and Degradation Products

Research into the environmental fate of this compound and related dialkoxybenzenes, particularly 1-allyloxy-4-propoxybenzene, has provided insights into their persistence and degradation pathways in various environmental compartments. The fate of organic compounds in the environment is significantly influenced by their biodegradability. nih.gov

Studies involving the biodegradation of 1-allyloxy-4-propoxybenzene by selected strains of Pseudomonas putida, a common gram-negative soil bacterium, have shown that these microorganisms can metabolize the compound. nih.govresearchgate.net Specifically, Pseudomonas putida strain ATCC 17453, which contains the CAM plasmid, was observed to metabolize 1-allyloxy-4-propoxybenzene primarily through dealkylation. nih.gov This process resulted in the formation of monoalkoxy phenols within five days, followed by the appearance of dihydroquinone after eight days. nih.gov In vitro tests indicated that this dealkylation is catalyzed by the enzyme CYP101A1 (cytochrome P450cam). nih.gov

While direct detailed studies on the environmental persistence and degradation products specifically for this compound (phenyl propyl ether) are less extensively documented in the provided search results compared to its derivative 1-allyloxy-4-propoxybenzene, the biodegradation pathways observed for the related dialkoxybenzene suggest potential degradation mechanisms for this compound as well. Dealkylation is a common metabolic pathway for ethers.

The persistence and degradability of compounds can also be inferred from their physical-chemical properties, such as water solubility and mobility in soil. One safety data sheet for 2-chloro-1,4-di-n-propoxybenzene, a chlorinated derivative of a dialkoxybenzene, notes that it is immiscible with water and not likely mobile in the environment due to its low water solubility, suggesting potential persistence in soil and sediment compartments fishersci.com. However, this is for a chlorinated analog and may not directly translate to this compound.

Another study focusing on 1-allyloxy-4-propoxybenzene as a potential acaricide monitored its behavior and environmental persistence within beehives. This research, using gas chromatography-mass spectrometry (GC-MS), found that the compound primarily evaporated in the first two or three weeks of treatment. sfu.ca Residues were found in beeswax, demonstrating accumulation in this hydrophobic matrix. sfu.ca Follow-up analysis showed that 80% of the compound dissipated within 225 days, with complete degradation or disappearance below the limit of quantification occurring within approximately a year. sfu.ca While this study focuses on a specific application and environment (beehives), it highlights both volatilization and degradation as processes affecting the compound's fate.

Based on the limited specific data for this compound itself and the related studies on dialkoxybenzenes, the environmental degradation is likely to involve microbial metabolism, potentially through dealkylation of the propoxy group and subsequent breakdown of the aromatic ring. Photolysis and hydrolysis may also play roles, although specific data on these processes for this compound were not prominently found in the search results.

Potential degradation products, based on the study of 1-allyloxy-4-propoxybenzene, could include phenolic compounds resulting from the cleavage of the ether linkage. For this compound, this could potentially lead to the formation of phenol and propanol. Further degradation of the phenolic ring through microbial pathways could yield dihydroxybenzenes like catechol, resorcinol, or hydroquinone, which can then be further metabolized.

Interactive Data Tables:

CompoundPotential Degradation PathwayObserved in Study?Environmental Compartment
This compoundDealkylationInferredN/A
1-Allyloxy-4-propoxybenzeneDealkylationYes nih.govSoil (bacterial metabolism), Beehive (volatilization, degradation in wax) sfu.ca
Monoalkoxy phenolsFurther DegradationYes nih.govSoil
DihydroquinoneFurther DegradationYes nih.govSoil
Phenol-Inferred (from dealkylation)N/A
Propanol-Inferred (from dealkylation)N/A
CatecholFurther DegradationPotentialN/A
ResorcinolFurther DegradationPotentialN/A
HydroquinoneFurther DegradationPotentialN/A

Applications in Materials Science and Industrial Chemistry

Use as Solvents in Organic Synthesis

Propoxybenzene is utilized as a solvent in organic synthesis processes. Its solubility characteristics make it suitable for dissolving non-polar and moderately polar compounds, serving an auxiliary role in chemical reactions. echemi.commedkoo.com It is commonly employed as a solvent in industrial applications. cymitquimica.commedkoo.com

Intermediates in the Production of Dyes and Pigments

This compound and its derivatives can function as intermediates in the synthesis of dyes and pigments. For instance, substituted this compound compounds like 4-propoxybenzene-1,2-diamine and 4-propoxybenzene-1,3-diamine are considered potential precursors or intermediates for the synthesis of aromatic dyes and pigments. ontosight.aiontosight.ai Research has explored the use of related dipropoxybenzidine derivatives as nonmutagenic intermediates in the production of azo pigments and direct dyes, offering alternatives to compounds like benzidine. researchgate.netresearchgate.net

Applications in Polymer Chemistry (e.g., Monomers)

In the field of polymer chemistry, compounds related to this compound may find applications, potentially as monomers or in the development of new materials like polymers and coatings. echemi.com While this compound itself might not be a common monomer in large-scale traditional polymerization, its structural features, particularly the benzene ring and ether linkage, can be incorporated into monomers for specific polymer applications. For example, aromatic amines like 4-propoxybenzene-1,2-diamine could be used as monomers in the production of polymers such as polyureas or polyurethanes due to their reactive amino groups. ontosight.ai The study of polymer chemistry involves the synthesis and characterization of macromolecules, including the use of various monomers. msu.eduki.si

Liquid Crystal Research and Molecular Flexibility

This compound is relevant in liquid crystal research, particularly concerning molecular flexibility. Studies investigating the conformational landscape and flexibility of molecules used in liquid crystals, such as liquid crystalline dimers with flexible spacers, have included this compound (and its thio- and seleno- analogues) as simple molecules to understand the energy differences between conformers (e.g., trans and gauche). d-nb.info The intrinsic flexibility of molecules is a factor in the behavior of liquid crystals, influencing phenomena like translocation pathways in smectic liquid crystals. aps.org Molecular shape and bend angle are considered key factors dictating the incidence of certain liquid crystal phases. d-nb.info

Fragrances

This compound is utilized in the fragrance industry as a fragrance ingredient. guidechem.comechemi.comcymitquimica.com It contributes a characteristic aromatic or sweet scent and is used in products such as perfumes, cosmetics, and household cleaning products to impart a pleasant and long-lasting aroma. guidechem.comechemi.com It is described as adding a sweet, floral scent to various personal care products. guidechem.com

Advanced Research Directions and Future Perspectives

Development of Novel Propoxybenzene Analogs with Enhanced Activity or Selectivity

Research is actively pursuing the synthesis of novel this compound analogs to identify compounds with improved biological activity or selectivity for specific targets. This involves modifying the this compound core structure by introducing different substituents or altering the length and branching of the alkyl chain. For instance, studies have explored dialkoxybenzenes, including 1-allyloxy-4-propoxybenzene, for their potential as insect control agents, noting their feeding deterrence activity researcher.life. Another example involves the synthesis of 1-bromo-4-propoxybenzene, highlighted as a potential building block for more complex organic molecules, including pharmaceuticals and agrochemicals smolecule.com. The development of 1-ethynyl-2-propoxybenzene, featuring an alkyne moiety, suggests its potential in click chemistry or cycloaddition reactions, expanding its utility beyond traditional ether-based analogs americanelements.com. The structural diversity achievable through modifications of the this compound scaffold allows for the tuning of physicochemical properties and biological interactions, paving the way for the discovery of compounds with tailored functionalities.

Elucidation of Precise Mechanisms of Action in Biological Systems

Understanding the precise mechanisms by which this compound and its analogs interact with biological systems is a critical area of research. While some studies indicate potential biological activities, the detailed molecular interactions are often not fully elucidated. For example, research on 1-bromo-4-propoxybenzene notes that its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing cellular pathways and functions, although specific mechanisms are not always readily available smolecule.com. Similarly, studies on 1-Isothiocyanato-2-propoxybenzene focus on its reactivity with biological macromolecules like proteins and nucleic acids, suggesting that interactions with thiols could contribute to its biological effects smolecule.com. The mechanism of action of N-Methyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide involves interaction with specific molecular targets like enzymes and receptors, with the sulfonamide group potentially inhibiting bacterial folic acid synthesis . Further research utilizing techniques such as enzyme inhibition assays, receptor binding studies, and cell-based assays are crucial to define the specific molecular targets and downstream effects of these compounds longdom.org.

Green Chemistry Approaches to this compound Synthesis

The development of environmentally friendly and sustainable synthesis methods for this compound and its derivatives is an important future direction. Traditional synthesis routes may involve hazardous reagents or generate significant waste. Exploring green chemistry approaches aims to minimize the environmental footprint of this compound production. While specific detailed studies on green synthesis of this compound were not extensively highlighted, the broader field of organic synthesis is moving towards greener methodologies, such as the use of recyclable catalysts, more benign solvents, and alternative energy sources psu.edu. For instance, the hydrogenation of 1,3,5-tribromo-2-prop-2-enoxybenzene to 1,3,5-tribromo-2-propoxybenzene in excellent yield using hydrogenation conditions suggests the potential for cleaner reduction methods researchgate.net. Future research could focus on developing catalytic methods, utilizing biocatalysts, or employing continuous flow processes to synthesize this compound more sustainably.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational modeling plays an increasingly vital role in predicting the properties of this compound and its analogs and assisting in the design of novel compounds, particularly in drug discovery nih.govresearchgate.net. Techniques such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations can provide insights into potential biological activities, binding affinities, and pharmacokinetic properties nih.govnurixtx.comarxiv.org. These computational tools can help prioritize synthesis targets, reducing the need for extensive experimental screening. For example, in silico screening has been used to identify potential varroacide activities of compounds, including dialkoxybenzenes researchgate.net. Advanced computational models, including machine learning approaches, are being developed to improve the accuracy of molecular property predictions and accelerate the drug design process researchgate.netnurixtx.comarxiv.org.

Integration with "Omics" Technologies (e.g., Transcriptomics in Ecotoxicology)

Integrating the study of this compound and its effects with "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers powerful avenues for understanding its impact on biological systems at a molecular level ecetoc.orgmdpi.com. In ecotoxicology, for instance, transcriptomics can reveal changes in gene expression profiles in organisms exposed to this compound or its derivatives, providing insights into potential toxicity pathways and adaptive responses nih.govnih.gov. While a specific study directly linking this compound to transcriptomics in ecotoxicology was not prominently found, the application of these technologies is becoming more widespread in assessing the effects of chemical pollutants on ecosystems mdpi.comnih.gov. Future research could utilize these approaches to investigate the molecular mechanisms of toxicity or environmental impact of this compound, helping to identify biomarkers of exposure and effect ecetoc.orgresearchgate.net.

Sustainable Applications and Environmental Risk Assessment

Exploring sustainable applications for this compound and its derivatives, alongside conducting thorough environmental risk assessments, is crucial for their responsible development and use. This involves evaluating their persistence, bioaccumulation potential, and toxicity to various environmental organisms europa.euepa.goveuropa.eu. While this compound itself has uses as a solvent and in synthesis cymitquimica.com, research into more sustainable applications, such as in the development of biodegradable materials or as components in greener formulations, could be explored. Environmental risk assessment frameworks are well-established and involve evaluating exposure and ecotoxicity to determine potential risks to aquatic and terrestrial ecosystems europa.euepa.goveuropa.euservice.gov.uk. Future studies should focus on generating comprehensive environmental fate and ecotoxicity data for this compound and its emerging analogs to ensure their sustainable use and minimize potential environmental harm.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adopt guidelines from chemical safety data sheets (SDS): use fume hoods for volatile handling, wear nitrile gloves, and store in inert atmospheres. Implement emergency protocols for spills (e.g., neutralization with activated carbon). Regularly review institutional safety audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.